molecular formula C12H11ClN2O3S2 B1620562 4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carbohydrazide CAS No. 845266-19-5

4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carbohydrazide

Cat. No.: B1620562
CAS No.: 845266-19-5
M. Wt: 330.8 g/mol
InChI Key: YGMCNGIOCYPFHM-UHFFFAOYSA-N
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Description

4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carbohydrazide is an organic compound that features a thiophene ring substituted with a chlorophenylsulfonyl group and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carbohydrazide typically involves multiple steps. One common method starts with the sulfonylation of 3-methylthiophene-2-carboxylic acid using 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine. The resulting sulfonylated product is then converted to the carbohydrazide derivative by reacting with hydrazine hydrate under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents like hydrazine hydrate.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carbohydrazide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and carbohydrazide groups could play a role in binding to these targets, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carbohydrazide is unique due to the presence of both a thiophene ring and a carbohydrazide moiety. This combination of functional groups can impart distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-3-methylthiophene-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3S2/c1-7-10(6-19-11(7)12(16)15-14)20(17,18)9-4-2-8(13)3-5-9/h2-6H,14H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMCNGIOCYPFHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40384811
Record name 4-[(4-chlorophenyl)sulfonyl]-3-methylthiophene-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845266-19-5
Record name 4-[(4-chlorophenyl)sulfonyl]-3-methylthiophene-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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